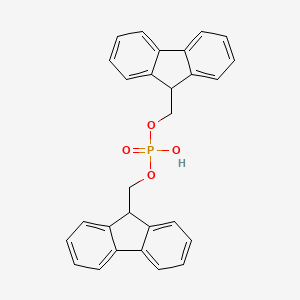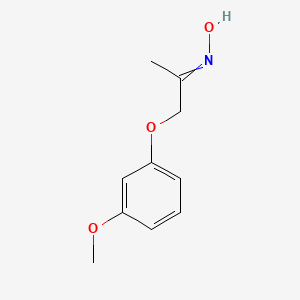![molecular formula C20H27BrFNO6 B13708048 Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32708810 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of MFCD32708810 involves several steps, each requiring specific reaction conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.
Synthetic Routes
Step 1: The initial step involves the preparation of the core structure of MFCD32708810. This is typically achieved through a series of organic reactions, including condensation and cyclization reactions.
Step 2: The intermediate product from the first step undergoes further functionalization
Step 3: The final step involves purification and crystallization to obtain the pure compound. Techniques such as recrystallization, chromatography, and distillation are commonly used.
Industrial Production Methods
Industrial production of MFCD32708810 is designed to be efficient and scalable. The methods used are optimized for large-scale production, ensuring high yield and purity. Key aspects of industrial production include:
Continuous Flow Synthesis: This method allows for the continuous production of MFCD32708810, reducing reaction times and improving efficiency.
Catalytic Processes: The use of catalysts in various steps of the synthesis helps in increasing the reaction rate and yield.
Automated Systems: Automation in the production process ensures consistency and reduces the risk of human error.
Analyse Des Réactions Chimiques
MFCD32708810 undergoes various chemical reactions, each with specific reagents and conditions. The major types of reactions include:
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidized derivatives of MFCD32708810.
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Often performed under inert atmosphere to prevent unwanted side reactions.
Products: Reduced forms of MFCD32708810.
Substitution
Reagents: Halogens, alkylating agents, or nucleophiles.
Conditions: Varies depending on the type of substitution (e.g., nucleophilic or electrophilic).
Products: Substituted derivatives of MFCD32708810.
Applications De Recherche Scientifique
MFCD32708810 has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Material Science: Incorporated into the design of new materials with unique properties.
Biology
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Cell Biology: Applied in cell imaging and tracking studies.
Medicine
Drug Development: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry
Manufacturing: Employed in the production of specialty chemicals and advanced materials.
Environmental Science: Applied in the development of environmentally friendly processes and products.
Mécanisme D'action
The mechanism of action of MFCD32708810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways: Modulates various biochemical pathways, leading to changes in cellular functions.
Propriétés
Formule moléculaire |
C20H27BrFNO6 |
|---|---|
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-bromo-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C20H27BrFNO6/c1-19(2,3)28-17(25)23(18(26)29-20(4,5)6)15(16(24)27-7)10-12-8-9-13(21)11-14(12)22/h8-9,11,15H,10H2,1-7H3 |
Clé InChI |
IDLKFPRVOSOSNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C(CC1=C(C=C(C=C1)Br)F)C(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


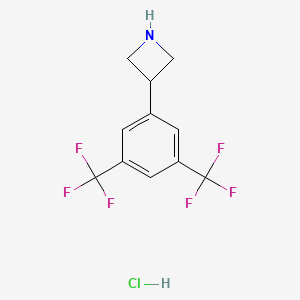
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
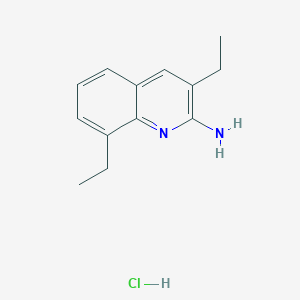
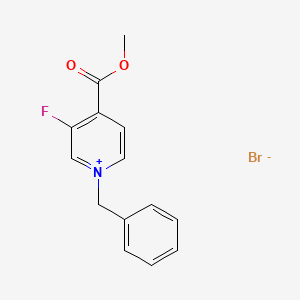
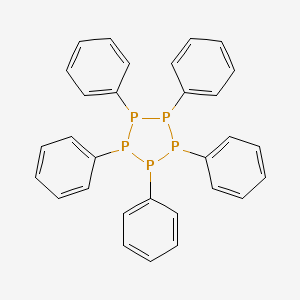

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)
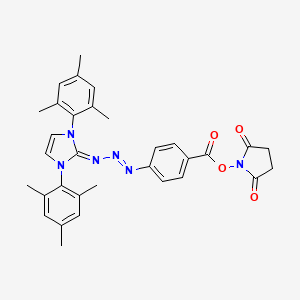
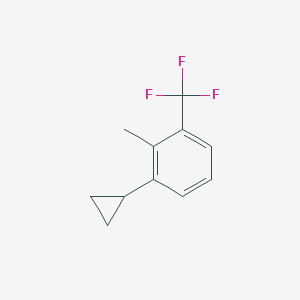
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

